

TABS Library Preparation: A Detailed Guide for Researchers

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Application Notes and Protocols for Tagmentation-Based Ancestry and Barcode Sequencing (TABS)

This document provides a comprehensive, step-by-step guide for performing Tagmentation-Based Ancestry and Barcode Sequencing (**TABS**) library preparation. Tailored for researchers, scientists, and professionals in drug development, this guide details the experimental protocols, quantitative data, and quality control checkpoints necessary for generating high-quality sequencing libraries.

Introduction

Tagmentation is a highly efficient method for next-generation sequencing (NGS) library preparation that combines DNA fragmentation and adapter ligation into a single enzymatic reaction.[1][2][3] This process utilizes a hyperactive Tn5 transposase to simultaneously cleave DNA and insert sequencing adapters, streamlining the library preparation workflow.[4][5] **TABS** builds upon this technology, offering a robust and scalable solution for various genomic applications. The benefits of this approach include low sample input requirements, reduced hands-on time, and the generation of libraries with uniform and consistent insert sizes.[6] This protocol outlines a standard procedure for **TABS** library preparation, suitable for a range of DNA inputs.

Experimental Workflow Overview

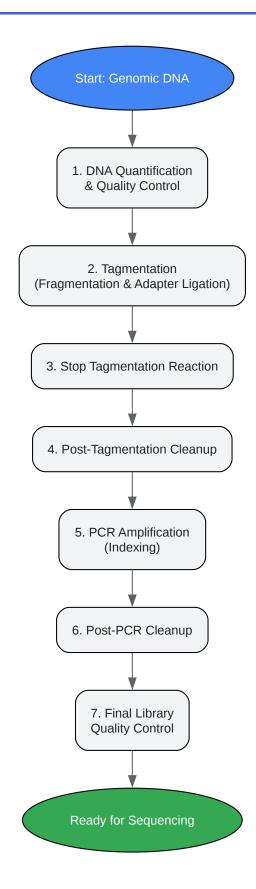


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The **TABS** library preparation workflow consists of several key stages: initial DNA quality control, tagmentation, post-tagmentation cleanup, PCR amplification for library enrichment and indexing, and final library purification and quality assessment. Each step is critical for the success of the sequencing experiment.





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Figure 1: TABS Library Preparation Workflow.



Pre-Library Preparation: DNA Quality Control

Ensuring the quality of the starting genomic DNA (gDNA) is paramount for successful library preparation.

Protocol:

- Quantification: Accurately quantify the gDNA concentration using a fluorometric method, such as a Qubit dsDNA BR Assay.[7] Avoid using UV absorbance methods like NanoDrop for quantification as they can be less accurate due to the presence of RNA or other contaminants.[8]
- Purity Assessment: Assess DNA purity by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer. A 260/280 ratio of 1.8–2.0 is indicative of pure DNA.[8] The 260/230 ratio should ideally be between 2.0 and 2.2 to ensure the absence of organic contaminants.[8]
- Integrity Check: For optimal results, assess the integrity of the gDNA on a 1% agarose gel or using an automated electrophoresis system like the Agilent TapeStation. High molecular weight, intact gDNA will appear as a tight band.

Step-by-Step Library Preparation Protocol

This protocol is optimized for a starting input of 100-500 ng of high-quality gDNA.

Tagmentation Reaction

This step fragments the gDNA and ligates partial adapter sequences in a single reaction.[7]

Table 1: Tagmentation Reaction Setup



Component	Volume per Sample
Tagmentation Buffer (TB1)	11 μL
Bead-Linked Transposomes (BLT)	11 μL
gDNA (normalized to 100-500 ng)	2-30 μL
Nuclease-free Water	to 30 μL
Total Volume	52 μL

Protocol:

- Thaw Tagmentation Buffer (TB1) and Bead-Linked Transposomes (BLT) at room temperature.[9]
- In a 96-well PCR plate, combine the normalized gDNA and nuclease-free water to a final volume of 30 μL.[9]
- Prepare a tagmentation master mix by combining TB1 and BLT. Vortex the master mix thoroughly to ensure the beads are fully resuspended.[9]
- Add 22 μL of the tagmentation master mix to each sample well.
- Pipette the reaction mixture up and down 10 times to mix thoroughly.
- Seal the plate and incubate in a thermocycler with the following program: 55°C for 15 minutes, then hold at 10°C.[9]

Post-Tagmentation Cleanup

This step stops the tagmentation reaction and washes the tagmented DNA, which is now bound to the beads.

Table 2: Post-Tagmentation Reagents



Reagent	Purpose	
Tagment Stop Buffer (TSB)	To quench the tagmentation reaction.	
Tagment Wash Buffer (TWB)	To wash the bead-bound DNA fragments.	

Protocol:

- Once the thermocycler reaches 10°C, immediately proceed to the cleanup.
- Place the PCR plate on a magnetic stand and wait until the liquid is clear (approximately 3 minutes).
- Carefully remove and discard the supernatant.
- Remove the plate from the magnetic stand and add 100 μL of Tagment Wash Buffer (TWB) to each well. Gently pipette to resuspend the beads.
- Place the plate back on the magnetic stand and wait for the solution to clear.
- Remove and discard the supernatant.
- Repeat the wash with TWB one more time for a total of two washes.

PCR Amplification

This step uses a limited-cycle PCR to add index sequences for multiplexing and to amplify the library.[7]

Table 3: PCR Amplification Reaction Setup



Component	Volume per Sample
Enhanced PCR Mix (EPM)	40 μL
Index 1 (i7) Primer	5 μL
Index 2 (i5) Primer	5 μL
Tagmented DNA (on beads)	from previous step
Total Volume	50 μL

Protocol:

- To the washed beads from the previous step, add the Enhanced PCR Mix (EPM) and the respective Index 1 and Index 2 primers.
- Gently pipette to mix and resuspend the beads.
- Seal the plate and perform PCR using the following cycling conditions:

Table 4: PCR Cycling Conditions

Step	Temperature	Time	Cycles
Lid Temperature	100°C	-	-
Initial Denaturation	98°C	45 seconds	1
Denaturation	98°C	10 seconds	\multirow{3}{}{5-12}
Annealing	60°C	30 seconds	
Extension	68°C	30 seconds	_
Final Extension	68°C	1 minute	1
Hold	10°C	Indefinite	1

^{*}The number of PCR cycles should be optimized based on the amount of input DNA. For 100-500 ng of input, 5 cycles are generally sufficient. Lower DNA input may require more cycles.[9]



Post-PCR Library Cleanup

This final cleanup step removes PCR reagents and size-selects the library fragments. Magnetic beads (e.g., AMPure XP) are commonly used for this purpose.

Protocol:

- Centrifuge the PCR plate to collect the contents at the bottom of the wells.
- Place the plate on a magnetic stand and carefully transfer the supernatant (the amplified library) to a new 96-well plate.
- Perform a double-sided size selection using magnetic beads to remove small and large fragments and narrow the library size distribution. A typical protocol involves using different ratios of beads to sample volume to selectively bind and elute fragments of the desired size range.[10]
- Elute the final, purified library in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.5).

Final Library Quality Control

The quality of the final library is a critical determinant of sequencing success.

Protocol:

- Library Size Distribution: Analyze the size distribution of the final library using an automated electrophoresis system such as the Agilent Bioanalyzer or TapeStation. A successful library should show a broad distribution of fragments, typically with an average size between 400 and 1200 bp.[2]
- Library Concentration: Quantify the final library concentration using a fluorometric method (e.g., Qubit dsDNA HS Assay) for accuracy.
- Molarity Calculation: Calculate the molarity of the library using the average fragment size (from the Bioanalyzer/TapeStation) and the concentration (from the Qubit). This is essential for accurate pooling and loading onto the sequencer.

Table 5: Quality Control Metrics for Final **TABS** Library



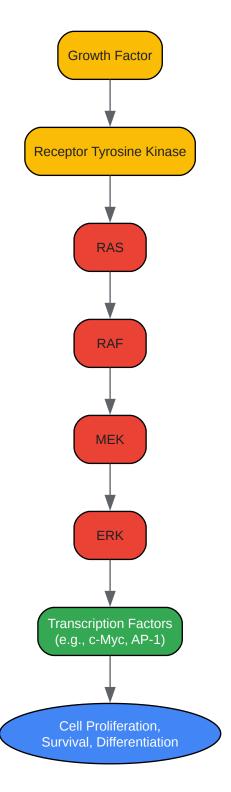
QC Metric	Method	Expected Result	Troubleshooting
Library Size	Bioanalyzer/TapeStati on	Average size 400- 1200 bp	Short libraries (<400 bp): May indicate too little input DNA. Requantify input DNA and consider increasing the amount.[2] Long libraries (>1200 bp): May indicate too much input DNA or the presence of inhibitors. [2]
Library Yield	Qubit	> 10-15 nM	Low yield: Possible issues with PCR amplification or bead cleanup steps. Verify the integrity of PCR reagents and ensure proper bead handling. [2]
Adapter Dimers	Bioanalyzer/TapeStati on	Minimal peak at ~120- 150 bp	Prominent adapter- dimer peak: Indicates inefficient ligation or amplification. Optimize bead cleanup steps to remove small fragments.

Signaling Pathway Analysis with TABS Data

TABS can be applied to various genomic analyses, including the study of signaling pathways by identifying genetic variations or epigenetic modifications within pathway-associated genes.



For instance, analyzing mutations in the MAPK/ERK pathway can provide insights into cancer development and drug resistance.



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Figure 2: Simplified MAPK/ERK Signaling Pathway.



By generating whole-genome or targeted sequencing data, **TABS** can be used to identify single nucleotide polymorphisms (SNPs), insertions, deletions, or copy number variations in genes such as RAS and RAF, which are frequently mutated in various cancers. This information is crucial for understanding disease mechanisms and developing targeted therapies.

Conclusion

This guide provides a detailed protocol for **TABS** library preparation, emphasizing key quantitative parameters and critical quality control checkpoints. By following these steps, researchers can reliably generate high-quality libraries for a wide range of NGS applications, from whole-genome sequencing to targeted genomic analyses. Adherence to best practices in DNA quantification, careful execution of the enzymatic and cleanup steps, and thorough final library validation are essential for achieving optimal sequencing results.

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